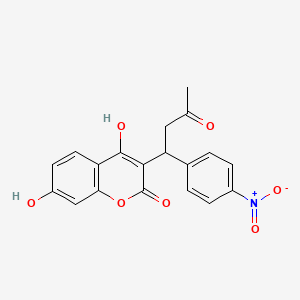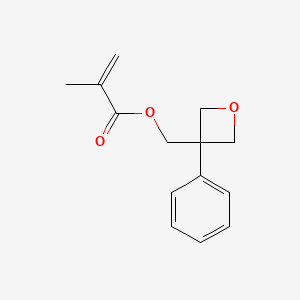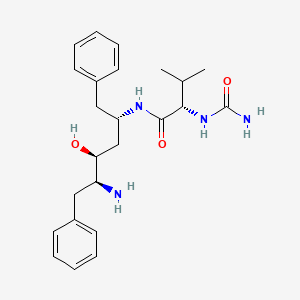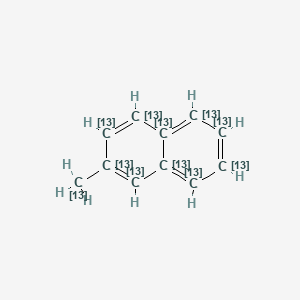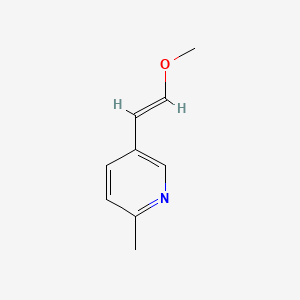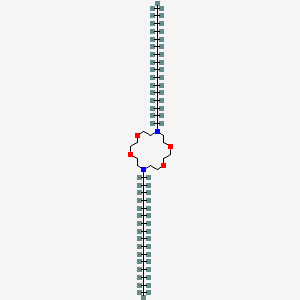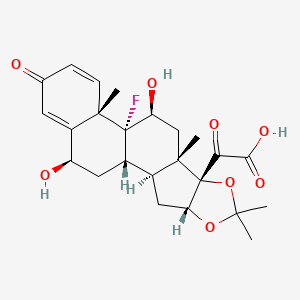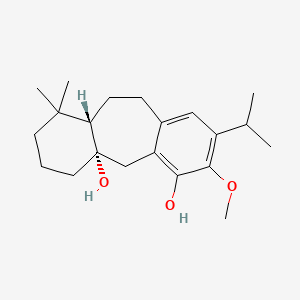
Salvicanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Salvicanol is a natural product found in Salvia mellifera, Salvia apiana, and other organisms with data available.
Applications De Recherche Scientifique
Chemical Composition and Synthesis
- Salvicanol, a diterpene isolated from Salvia mellifera, has a unique structure established by spectral data and chemical correlations, and its absolute configuration was confirmed by X-ray diffraction analysis (González et al., 1991).
- The first total synthesis of demethyl salvicanol, a variant of salvicanol, was achieved, highlighting its complex structure and the potential for laboratory synthesis (Wang et al., 1996).
Biological Activities
- Salvicine, a derivative of salvicanol, is a novel DNA topoisomerase II inhibitor with potent anticancer activity. It significantly reduces lung metastasis in human breast carcinoma models without affecting primary tumor growth, indicating its potential in cancer treatment (Lang et al., 2005).
- Salvicine also exerts cytotoxic effects on multidrug-resistant tumor cells, suggesting its effectiveness against drug-resistant forms of cancer. Its mechanism involves downregulation of the MDR-1 gene and apoptosis induction (Miao et al., 2003).
- The drug's anticancer properties are further enhanced by its ability to generate reactive oxygen species (ROS), contributing to its cytotoxicity and DNA damage in tumor cells (Cai et al., 2007).
Pharmacological Insights
- Salvicine's mechanism of action is unique in that it acts by trapping DNA-topoisomerase II complexes, different from other anti-topoisomerase II agents. This discovery provides valuable insights into its distinct antitumor properties (Meng et al., 2001).
- Further research has shown that salvicine functions as a Topoisomerase II poison by binding to the ATP pocket, a novel mechanism not previously seen in other eukaryotic Topoisomerase II poisons (Hu et al., 2006).
Propriétés
Numéro CAS |
101409-58-9 |
|---|---|
Nom du produit |
Salvicanol |
Formule moléculaire |
C21H32O3 |
Poids moléculaire |
332.484 |
Nom IUPAC |
(1S,11S)-5-methoxy-12,12-dimethyl-6-propan-2-yltricyclo[9.4.0.03,8]pentadeca-3,5,7-triene-1,4-diol |
InChI |
InChI=1S/C21H32O3/c1-13(2)15-11-14-7-8-17-20(3,4)9-6-10-21(17,23)12-16(14)18(22)19(15)24-5/h11,13,17,22-23H,6-10,12H2,1-5H3/t17-,21-/m0/s1 |
Clé InChI |
ZDTGWUOVMWQKPA-UWJYYQICSA-N |
SMILES |
CC(C)C1=C(C(=C2CC3(CCCC(C3CCC2=C1)(C)C)O)O)OC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



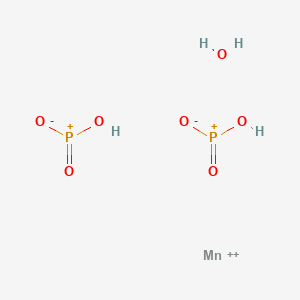
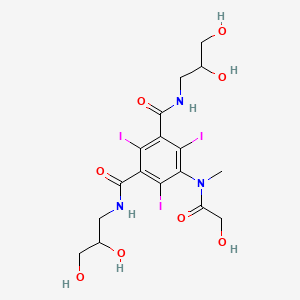

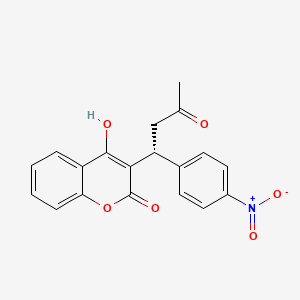
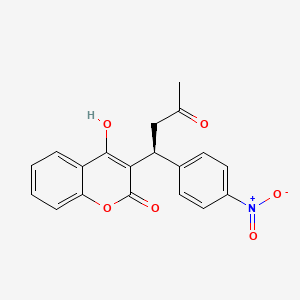
![4,6-Dihydroxy-3-[1-(4-nitrophenyl)-3-oxobutyl]-2H-1-benzopyran-2-one](/img/structure/B564415.png)
